5-{[2,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
The compound 5-{[2,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyrrole ring with a pyrimidine-thione moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactionsThe final steps involve the formation of the pyrimidine-thione moiety under controlled conditions, such as specific temperatures and solvents .
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-{[2,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: can undergo various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound.
Reduction: This reaction can modify the functional groups present in the molecule.
Substitution: This reaction can introduce new functional groups, enhancing the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more electron-deficient compound, while reduction could result in a more electron-rich product .
Scientific Research Applications
5-{[2,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 5-{[2,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of cancer cell growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-methylpropyl)-5-(2-propenyl)-
Uniqueness
Compared to similar compounds, 5-{[2,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its unique combination of a pyrrole ring and a pyrimidine-thione moiety.
Properties
Molecular Formula |
C22H25N3O2S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
5-[[2,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H25N3O2S/c1-12-8-13(2)19(14(3)9-12)25-15(4)10-17(16(25)5)11-18-20(26)23(6)22(28)24(7)21(18)27/h8-11H,1-7H3 |
InChI Key |
WXVFDWDPPUVYRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=CC(=C2C)C=C3C(=O)N(C(=S)N(C3=O)C)C)C)C |
Origin of Product |
United States |
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